molecular formula C9H7ClO3 B1270855 Benzo[1,3]dioxol-5-yl-acetyl chloride CAS No. 6845-81-4

Benzo[1,3]dioxol-5-yl-acetyl chloride

Cat. No. B1270855
CAS RN: 6845-81-4
M. Wt: 198.6 g/mol
InChI Key: HGSZGCXMAJSUSC-UHFFFAOYSA-N
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Patent
US07678810B2

Procedure details

Thionyl chloride (39.6 g) and a drop of dimethylformamide were added to a solution of benzo(1,3)dioxol-5-yl-acetic acid (30.0 g) in toluene (200 ml) and then the mixture was stirred for 2.5 hours at 60° C., after distilling out the solvent, to yield unpurified benzo(1,3)dioxol-5-yl-acetyl chloride. A solution of sodium hydroxide (20.0 g) in water (150 ml) was added to a solution of N,O-dimethylhydroxylamine hydrochloride (19.5 g) in toluene (200 ml) at 0° C., and further the unpurified benzo(1,3)dioxol-5-yl-acetyl chloride was added thereto, and then the mixture was stirred for 3 hours. The reaction mixture was extracted with toluene and dried over anhydrous magnesium sulfate, and from which the solvent was evaporated to yield unpurified 2-benzo(1,3)dioxol-5-yl-N-methoxy-N-methylacetoamide (35.4 g).
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
19.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[O:5]1[C:9]2[CH:10]=[CH:11][C:12]([CH2:14][C:15]([OH:17])=O)=[CH:13][C:8]=2[O:7][CH2:6]1.[OH-].[Na+].Cl.[CH3:21][NH:22][O:23][CH3:24].O1C2C=CC(CC(Cl)=O)=CC=2OC1>C1(C)C=CC=CC=1.O.CN(C)C=O>[O:5]1[C:9]2[CH:10]=[CH:11][C:12]([CH2:14][C:15]([N:22]([O:23][CH3:24])[CH3:21])=[O:17])=[CH:13][C:8]=2[O:7][CH2:6]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
39.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
19.5 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)CC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2.5 hours at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
after distilling out the solvent
CUSTOM
Type
CUSTOM
Details
to yield unpurified benzo(1,3)dioxol-5-yl-acetyl chloride
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
from which the solvent was evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)CC(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 35.4 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.